

# Antitumor agent-115 (SS-12): A Stachydrine Derivative

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## Compound of Interest

Compound Name: Antitumor agent-115

Cat. No.: B12386587

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**Antitumor agent-115**, also known as SS-12, is a derivative of stachydrine investigated for its potential in treating breast cancer. Preclinical studies have focused on its effects on the 4T1 mouse breast cancer cell line.<sup>[1]</sup>

## Core Mechanism of Action

The primary mechanism of **Antitumor agent-115** (SS-12) involves the induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and inhibition of cell migration and invasion.<sup>[1]</sup> The agent triggers a cascade of intracellular events that lead to programmed cell death and a reduction in the metastatic potential of cancer cells.

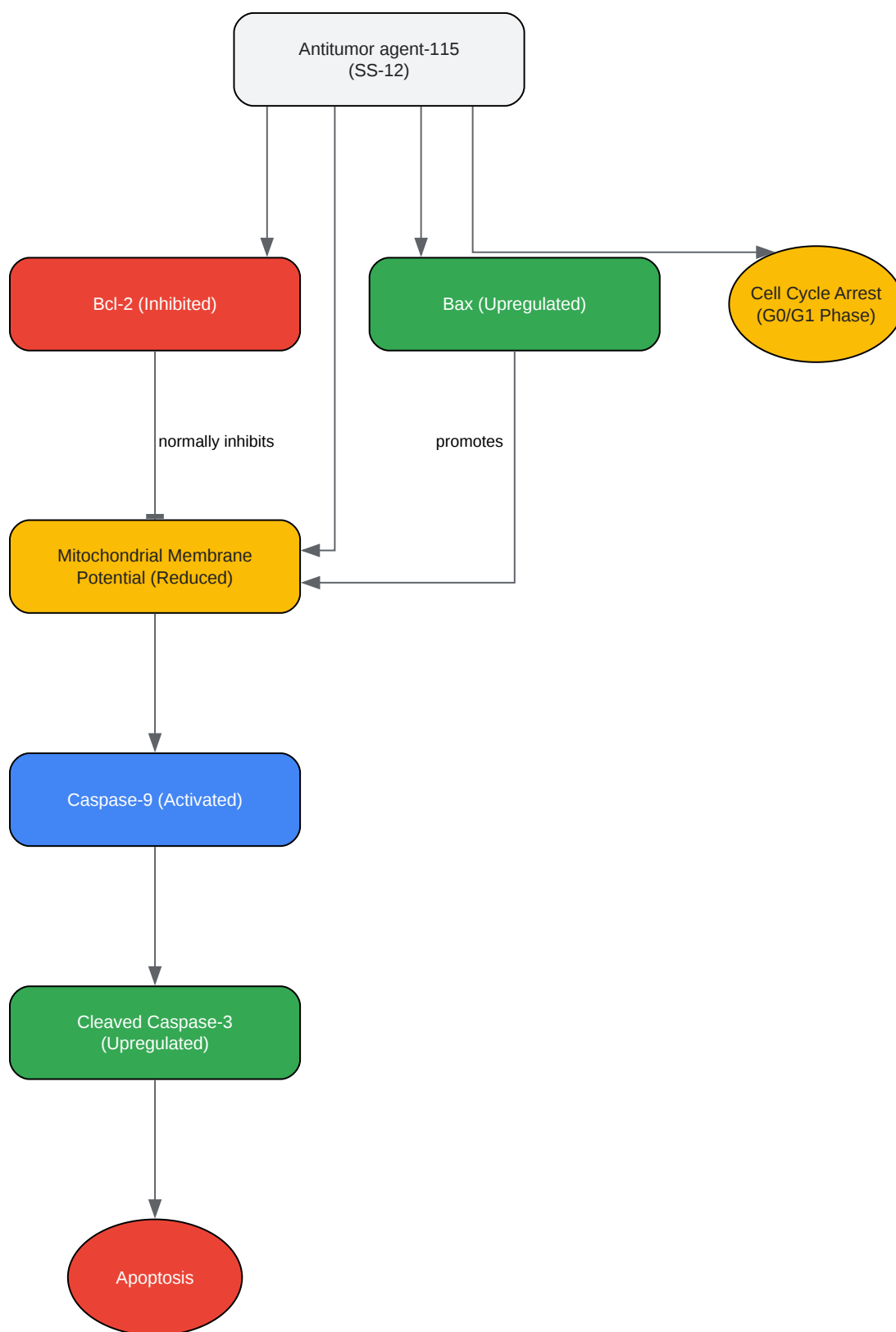
Key mechanistic actions include:

- **Induction of Apoptosis:** The agent reduces the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. This leads to the activation of downstream effector caspases.<sup>[1]</sup>
- **Modulation of Apoptotic Proteins:** It upregulates the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.<sup>[1]</sup>
- **Cell Cycle Arrest:** The agent causes an arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.<sup>[1]</sup>

- Inhibition of Metastasis: It has been shown to inhibit the migration and invasion of 4T1 breast cancer cells.[\[1\]](#)

## Signaling Pathway

The mechanism of **Antitumor agent-115** (SS-12) centers on the intrinsic (mitochondrial) pathway of apoptosis.



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**Caption:** Proposed mechanism of **Antitumor agent-115** (SS-12) inducing apoptosis.

## Data Presentation

Parameter	Cell Line	Concentration/Dose	Result
In Vitro Activity			
IC50 (Viability)	4T1	8-25 $\mu$ M	Inhibition of cell proliferation[1]
IC50 (General)	4T1	0.34-24.14 $\mu$ M	Anti-tumor activity[1]
Apoptosis Induction	4T1	1.25 $\mu$ M	Increased apoptosis rates[1]
Cell Cycle Arrest	4T1	1.25, 10, 40 $\mu$ M (24h)	Arrest at G0/G1 phase[1]
Migration & Invasion	4T1	15, 30, 60 $\mu$ M (24h)	Inhibition of migration and invasion[1]
In Vivo Activity			
Anti-tumor Effects	Breast Cancer Model Mice	0.2 mmol/kg (Oral)	Anti-tumor effects and improved spleen morphology[1]
Bioavailability	Rats	10 mg stachydrine/kg equiv. (Oral)	Cmax: 6.10 $\mu$ g/mL; AUC0-t: 14.75 h· $\mu$ g/mL[1]

## Experimental Protocols

- Cell Viability Assay: The anti-proliferative activity of **Antitumor agent-115** (SS-12) on the 4T1 cell line was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells would be seeded in 96-well plates, treated with varying concentrations of the agent for a specified period (e.g., 24-72 hours), and cell viability would be measured spectrophotometrically.
- Apoptosis Assay: Apoptosis induction is typically measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. 4T1 cells would be treated with the agent (e.g., at 1.25,

10, and 40  $\mu$ M for 24 hours), stained, and analyzed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Cycle Analysis:** To determine the effect on the cell cycle, treated 4T1 cells would be fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
- **Western Blot Analysis:** To assess the expression of apoptosis-related proteins, lysates from treated and untreated cells would be prepared. Proteins (e.g., Bcl-2, Bax, cleaved caspase-3) would be separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies for detection.[\[2\]](#)

## APG-115 (Alrizomadlin): An MDM2-p53 Inhibitor

APG-115, also known as Alrizomadlin, is a potent, orally administered, selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[\[3\]](#)[\[4\]](#)[\[5\]](#) It is under clinical investigation for various solid tumors and hematologic malignancies, particularly those with wild-type TP53.[\[5\]](#)

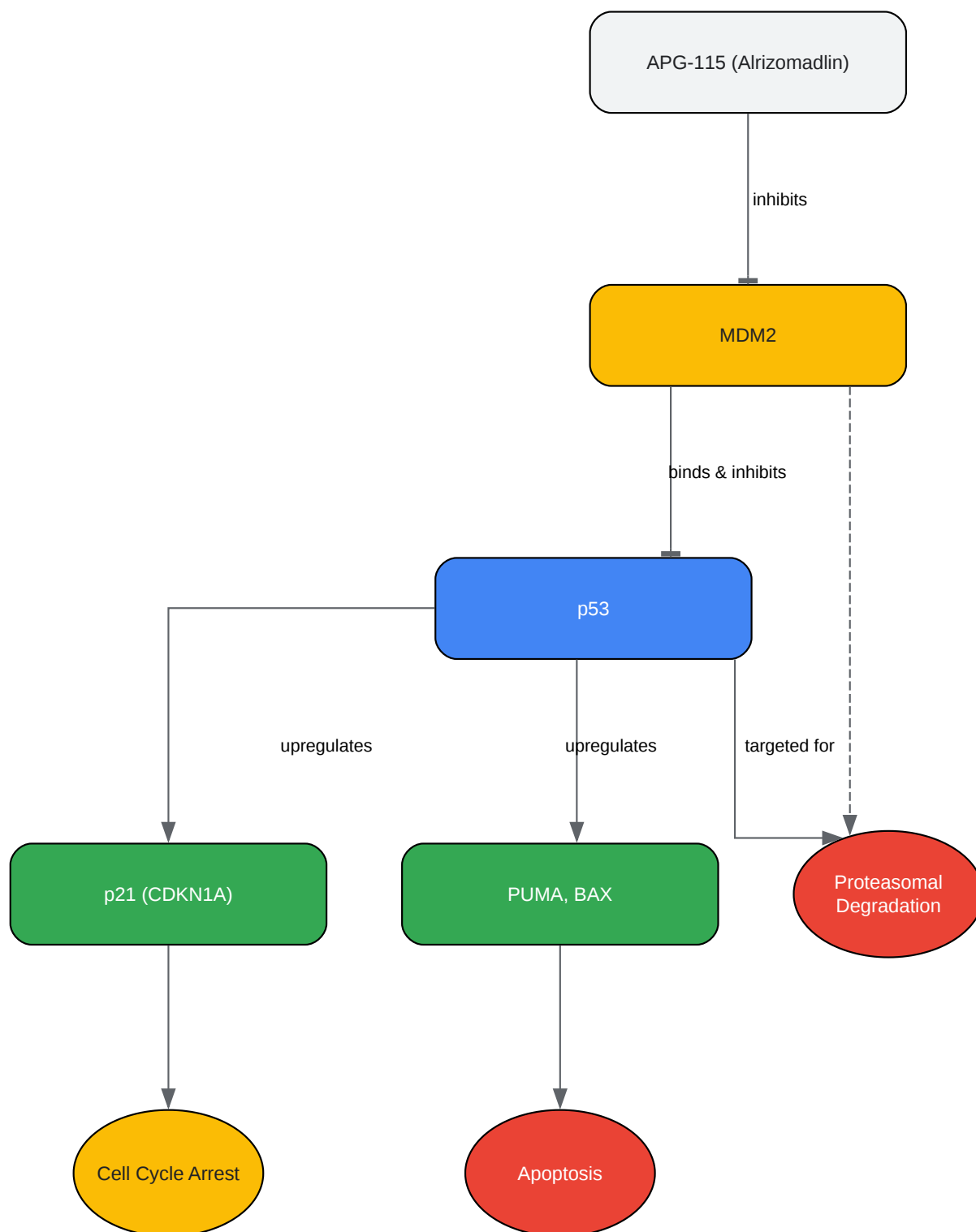
### Core Mechanism of Action

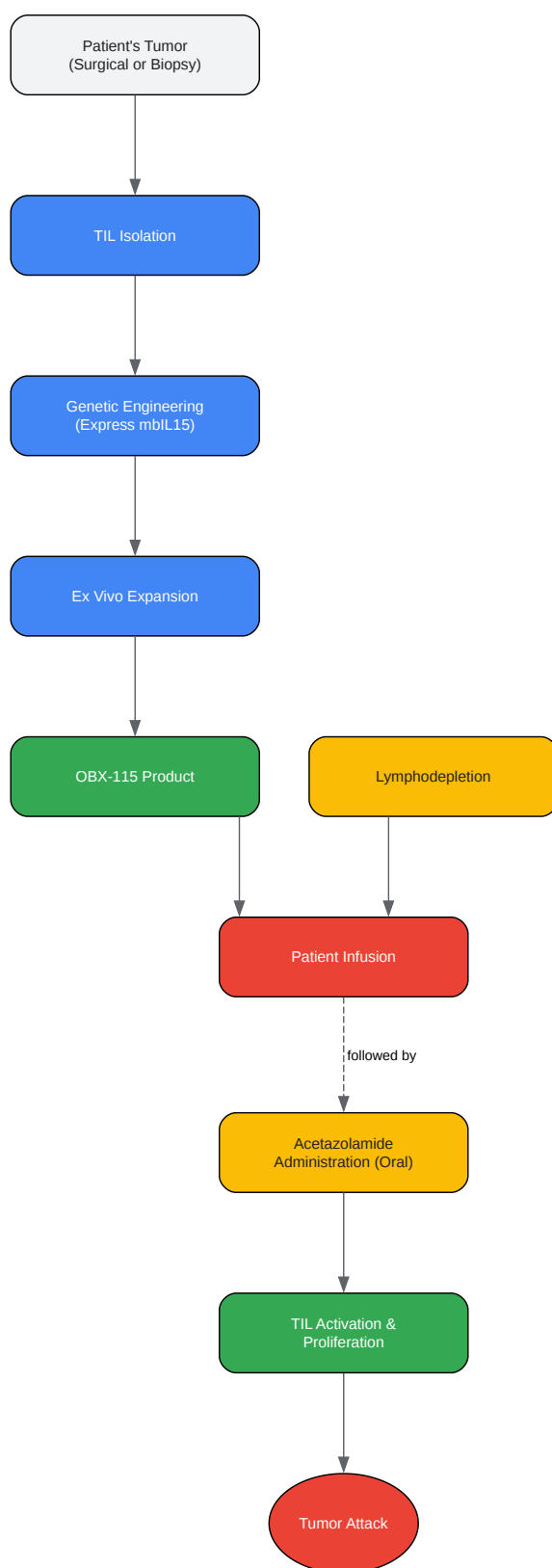
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many tumors with wild-type p53, its function is suppressed by its negative regulator, MDM2, which binds to p53 and targets it for degradation. APG-115 is designed to disrupt this interaction.[\[6\]](#)

By binding to MDM2 with high affinity, APG-115 blocks the MDM2-p53 interaction.[\[5\]](#)[\[7\]](#) This liberates p53 from negative regulation, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates its target genes, resulting in:

- **Cell Cycle Arrest:** Primarily through the induction of p21 (CDKN1A).
- **Apoptosis:** Through the induction of pro-apoptotic proteins like PUMA and BAX.[\[7\]](#)
- **Ferroptosis:** In certain contexts, such as STK11-mutant non-small cell lung cancer (NSCLC), APG-115 has been shown to induce ferroptosis, a form of iron-dependent programmed cell death.[\[8\]](#)

## Signaling Pathway





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